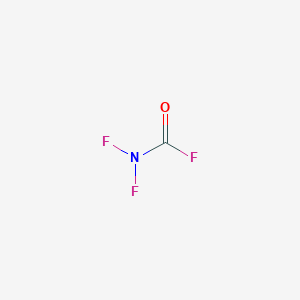

Difluorocarbamyl fluoride

Description

Significance in Contemporary Organofluorine Chemistry

The study of organofluorine compounds has become a cornerstone of modern chemistry, with applications spanning from pharmaceuticals to advanced materials. mdpi.comnih.gov The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. mdpi.comnumberanalytics.com This is due to fluorine's high electronegativity, which creates strong carbon-fluorine bonds and can influence the reactivity of neighboring functional groups. nih.gov

Difluorocarbamyl fluoride (B91410) is of interest due to its potential as a precursor for the synthesis of other fluorinated compounds. lookchem.com While its high reactivity presents handling challenges, it has been explored as a fluorinating agent in chemical synthesis. lookchem.com The presence of the difluoroamino (NF₂) group and the carbonyl fluoride (-C(O)F) moiety within the same molecule makes it a unique building block in the synthesis of more complex fluorinated structures.

Academic Context and Research Landscape for Fluoro-substituted Carbamyl Systems

Fluoro-substituted carbamyl systems, including carbamoyl (B1232498) fluorides, are an emerging and actively researched area in organic chemistry. researchgate.net These compounds are recognized for their potential as precursors to a variety of important functional groups, such as amides, ureas, and carbamates. youtube.com The development of new synthetic methods to access carbamoyl fluorides is a significant focus, with recent advancements including electrochemical fluorination and the use of difluorophosgene surrogates. youtube.comnih.gov

Research in this area aims to develop practical and scalable methods for the synthesis of these valuable compounds from readily available starting materials. youtube.comnih.gov The exploration of the reactivity of carbamoyl fluorides in cross-coupling reactions further highlights their utility as versatile intermediates in organic synthesis. researchgate.net The broader landscape of organofluorine chemistry continues to expand, driven by the increasing demand for novel fluorinated molecules in various scientific and technological fields. mdpi.comresearchgate.net

Interactive Data Table: Properties of Difluorocarbamyl Fluoride

| Property | Value |

| Molecular Formula | CF₃NO lookchem.com |

| Molecular Weight | 99.01 g/mol lookchem.com |

| Boiling Point | -52 °C wikipedia.org |

| CAS Number | 2368-32-3 lookchem.comwikipedia.org |

| Appearance | Colorless gas lookchem.com |

| Density | 1.505 g/cm³ lookchem.com |

Research Findings on this compound

This compound is a highly reactive and unstable gas that is sensitive to moisture and heat. lookchem.com Its synthesis and reactions have been the subject of academic investigation. For instance, it can be used to prepare tetrafluorourea, ((NF₂)₂CO), and difluoraminocarbonyl chloride (NF₂C(O)Cl). lookchem.com Reactions with potassium fluoride (KF) and cesium fluoride (CsF) have also been reported. lookchem.com

Structure

3D Structure

Properties

CAS No. |

2368-32-3 |

|---|---|

Molecular Formula |

CF3NO |

Molecular Weight |

99.012 g/mol |

IUPAC Name |

N,N-difluorocarbamoyl fluoride |

InChI |

InChI=1S/CF3NO/c2-1(6)5(3)4 |

InChI Key |

BQPIYDUNTQHZBF-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(N(F)F)F |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity of Difluorocarbamyl Fluoride and Analogues

Elucidation of Formation Mechanisms

The synthesis of carbamoyl (B1232498) fluorides has evolved from the use of hazardous reagents to more sophisticated methods that generate key intermediates in situ. These approaches provide safer and more versatile access to this class of compounds.

Role of Difluorocarbene and Difluorophosgene in Reaction Intermediates

A prominent and modern method for synthesizing carbamoyl fluorides relies on the in situ generation of difluorophosgene (COF2) from a difluorocarbene (DFC) precursor. organic-chemistry.orgnih.govyorku.ca This approach circumvents the need to handle the highly toxic and gaseous difluorophosgene directly. organic-chemistry.orgresearchgate.net

The proposed mechanism involves two key stages:

Generation of Difluorophosgene: A stable and easily handled DFC precursor, such as (triphenylphosphonio)-difluoroacetate (PDFA), undergoes thermolysis to generate difluorocarbene. yorku.ca This transient but reactive DFC species is then oxidized by an external oxidant, typically a pyridine (B92270) N-oxide like 4-methylpyridine (B42270) N-oxide. organic-chemistry.orgyorku.ca This oxidation step forms the crucial difluorophosgene intermediate in the reaction mixture.

Reaction with Amine: The in situ-generated difluorophosgene, a potent electrophile, readily reacts with a secondary amine present in the mixture. organic-chemistry.org This reaction proceeds to form the desired carbamoyl fluoride (B91410) product.

This protocol is valued for its operational simplicity and broad substrate scope, accommodating a wide range of secondary amines, including those with Lewis-basic heterocycles, alkenes, and alkynes. organic-chemistry.orgyorku.ca The use of bench-stable, inexpensive starting materials further enhances its practicality. nih.gov

Oxidative Fluoride Transfer Mechanisms in Electrophilic Fluorination

While many fluorination methods rely on nucleophilic fluoride, electrophilic fluorination presents an alternative strategy for forming C–F bonds. A key concept in this area is oxidative fluoride transfer, where a high-valent metal-fluoride complex transfers an electrophilic fluorine atom to a nucleophile. nih.gov

A well-studied example involves palladium(IV) complexes. These reagents can be synthesized from a nucleophilic fluoride source, which is then "activated" by the high oxidation state of the metal center. nih.gov The mechanism involves a Pd(IV)-F complex that can react with a nucleophile, such as an organometallic reagent. The transfer of the fluorine atom from the palladium complex to the substrate forms the C-F bond. nih.gov Studies suggest this transfer can proceed through an unusual single-electron transfer (SET)/fluoride transfer/SET mechanism. nih.gov This approach is conceptually distinct as it allows for the use of fluoride ions to ultimately perform an electrophilic fluorination, a process of significant interest for applications like 18F-radiosynthesis for Positron Emission Tomography (PET). nih.gov Another novel approach involves the use of Lewis base-boryl radicals, which can activate strong C–F bonds through a concerted electron-fluoride transfer mechanism, showcasing an innovative strategy for C-F bond functionalization. chemrxiv.org

Reactivity in Organic Transformations

Carbamoyl fluorides serve as versatile electrophiles in a variety of synthetic transformations. Although generally less reactive than their carbamoyl chloride counterparts, they exhibit unique reactivity profiles, particularly when paired with specific catalysts or reagents that enable C–F bond activation. thieme-connect.com

Cross-Coupling Reactions of Carbamoyl Fluorides

The functionalization of the typically robust C–F bond in carbamoyl fluorides via cross-coupling reactions has opened new retrosynthetic pathways to amide-containing structures.

Palladium-Catalyzed Suzuki-Type Cross-Coupling: A palladium-catalyzed Suzuki-type cross-coupling reaction has been developed to synthesize medicinally relevant 2-pyridyl amides from 2-pyridyl carbamoyl fluorides and boronic acids. rsc.orgrsc.org The proposed catalytic cycle involves the oxidative addition of a Pd(0) catalyst into the C–F bond. rsc.org This challenging step is facilitated by the presence of the 2-pyridyl nitrogen, which acts as a directing group, coordinating to the palladium center and promoting C–F bond cleavage. rsc.org This coordination also helps to prevent undesirable decarbonylation side reactions by forming a stable five-membered palladacycle. Following oxidative addition, a base-assisted transmetallation with the boronic acid occurs, which is followed by reductive elimination to yield the final amide product and regenerate the Pd(0) catalyst. rsc.org

Fluoride-Catalyzed Cross-Coupling: In a distinct, transition-metal-free approach, carbamoyl fluorides can be coupled with alkynylsilanes to produce alkynamides. organic-chemistry.orgnih.gov This reaction is catalyzed by a simple fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF). organic-chemistry.org The C–F bond cleavage is achieved under remarkably mild conditions, including room temperature and low catalyst loadings, without the need for strongly nucleophilic reagents. nih.govbohrium.com This method offers significant advantages over transition-metal-catalyzed reactions, such as tolerance to aryl halide moieties and a complementary chemoselectivity profile. nih.gov The use of carbamoyl fluorides is crucial, as analogous carbamoyl chlorides perform inefficiently under these conditions. organic-chemistry.org

| Reaction Type | Carbamoyl Fluoride Substrate | Coupling Partner | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Type | 2-Pyridyl Carbamoyl Fluorides | Aryl Boronic Acids | Pd(0) catalyst, Base | 2-Pyridyl Amides | rsc.orgrsc.org |

| Fluoride-Catalyzed | Various Carbamoyl Fluorides | Alkynylsilanes | TBAF, Room Temperature | Alkynamides | organic-chemistry.orgnih.gov |

Nucleophilic Reactivity Towards Various Substrates

Carbamoyl fluorides are competent electrophiles that undergo nucleophilic substitution reactions, though they typically require stronger nucleophiles or activation compared to carbamoyl chlorides. thieme-connect.com Their reactivity allows for the synthesis of various carbamoyl derivatives. For instance, N-CF3 substituted carbamoyl fluorides have been shown to react with azide (B81097) nucleophiles. thieme-connect.com This reaction produces carbamoyl azides, which can subsequently undergo a Curtius-type rearrangement to form N-CF3 hydrazines, demonstrating a pathway to complex nitrogen-containing compounds. thieme-connect.com

The C-F bond in carbamoyl fluorides, while strong, can be cleaved through nucleophilic attack, a transformation that is challenging for many other organofluorine compounds. thieme-connect.com This reactivity underscores their utility as versatile building blocks in organic synthesis, providing access to a range of functionalized amide derivatives. thieme-connect.de

β-Fluoride Elimination Processes

β-Fluoride elimination is a significant reaction pathway in organofluorine chemistry, particularly for organometallic intermediates. nih.govresearchgate.net This process involves the abstraction of a fluorine atom from a carbon that is in the beta position relative to a metal center, leading to the formation of a new unsaturated bond and a metal-fluoride bond. nih.govresearchgate.net While direct studies on β-fluoride elimination originating from difluorocarbamyl fluoride are not extensively detailed in the literature, the principles of this mechanism are relevant to potential transformations of its derivatives.

The process is typically initiated from organometallic intermediates that possess fluorine substituents on a carbon atom beta to the metal center. researchgate.net Such transformations are considered a form of C-F bond activation and generally proceed under milder conditions than oxidative addition to a C-F bond. nih.gov For instance, unactivated secondary alkyl fluorides have been noted to be susceptible to hydrogen fluoride (HF) elimination, a related process, which can be mitigated by conducting reactions at very low temperatures, such as -78 °C. nih.gov The elimination process is a key step in various transition-metal-catalyzed reactions, often following a carbon-carbon or carbon-heteroatom bond formation event. researchgate.net

Functional Group Compatibility and Chemoselectivity

The utility of this compound and its analogues in synthetic chemistry is heavily dependent on their compatibility with various functional groups. Research into the synthesis of carbamoyl fluorides has demonstrated a high degree of functional group tolerance, allowing for their preparation from structurally complex molecules.

In methods involving the generation of difluorocarbene, a wide array of functional groups are well-tolerated. These include Lewis-basic heterocycles, as well as unprotected alkenes and alkynes. yorku.ca Similarly, electrochemical methods for synthesizing carbamoyl fluorides from oxamic acids are compatible with numerous functionalities. acs.org Esters, sulfones, tetrahydropyrans (THPs), trifluoromethyl groups, nitriles, and amides all remain intact during the fluorination process. acs.org The reaction conditions are also mild enough to preserve acid-sensitive protecting groups like Boc carbamates. acs.orgnih.gov

However, the chemoselectivity is not absolute. Highly activated and redox-active alkenes may lead to modest yields and the formation of byproducts. acs.orgnih.gov The electronic nature of substituents can also influence reaction outcomes; for example, aniline (B41778) derivatives tend to produce lower yields unless the aromatic ring bears an electron-donating group, which enhances the availability of the nitrogen lone pair. nih.gov Despite these limitations, the broad compatibility makes carbamoyl fluorides valuable intermediates in the late-stage functionalization of complex molecules like pharmaceuticals and agrochemicals. nih.govresearchgate.net

| Functional Group | Compatibility | Reference |

|---|---|---|

| Alkenes & Alkynes (unactivated) | Compatible | yorku.caacs.org |

| Alkenes (highly activated) | Limited (Modest Yields) | acs.orgnih.gov |

| Esters | Compatible | acs.org |

| Sulfones | Compatible | acs.org |

| Tetrahydropyrans (THPs) | Compatible | acs.org |

| Trifluoromethyls (CF3) | Compatible | acs.org |

| Nitriles | Compatible | acs.org |

| Amides | Compatible | acs.org |

| Boc Carbamates | Compatible | acs.orgnih.gov |

| Lewis-Basic Heterocycles | Compatible | yorku.ca |

| Aniline Derivatives (electron-neutral/withdrawing) | Limited (Low Yields) | nih.gov |

| Aniline Derivatives (electron-donating) | Compatible | nih.gov |

Studies of Reaction Intermediates and Transition States

Understanding the transient species involved in the reactions of this compound analogues is crucial for mechanism elucidation and reaction optimization. Studies have employed both experimental and computational methods to probe these fleeting structures.

In the electrochemical synthesis of carbamoyl fluorides from oxamic acids, a plausible mechanism involves several key intermediates. The reaction is proposed to initiate with a single-electron transfer from the nitrogen atom, forming an N-centered radical cation. A subsequent decarboxylation and a second electron transfer lead to a highly electrophilic cationic isocyanate derivative. This cation is then captured by a nucleophilic fluoride source to yield the final carbamoyl fluoride product. acs.org

Computational studies of BF3-catalyzed intramolecular fluorocarbamoylation of alkyne-tethered carbamoyl fluorides support a stepwise mechanism. The process involves a turnover-limiting cyclization step, which is followed by an internal fluoride transfer from a BF3-coordinated carbamoyl adduct. researchgate.net For certain products, a thermodynamically driven Z-E isomerization is facilitated by a transition state that possesses aromatic character, which lowers the energy barrier for isomerization. researchgate.net In enzymatic reactions, such as the inhibition of cholinesterases by carbamoyl fluorides, kinetic data suggests a shift in the rate-limiting step from catalysis to a conformational change within the enzyme's active site as the reaction progresses. acs.org

Solvent Effects on Reaction Dynamics

The choice of solvent can profoundly impact the reaction dynamics, efficiency, and outcome of transformations involving carbamoyl fluorides. The solvent influences the solubility of reagents, the stabilization of intermediates and transition states, and the behavior of electrolytes in electrochemical processes. iupac.orgchemrxiv.org

In the electrochemical synthesis of carbamoyl fluorides, dichloromethane (B109758) (CH2Cl2) was found to be a superior solvent compared to acetonitrile (B52724) (MeCN). acs.orgnih.gov This is likely due to the formation of tighter ion pairs in the less polar CH2Cl2, which facilitates the nucleophilic addition of fluoride to the key intermediate. acs.orgnih.gov The nature of the fluoride source and its solubility in the reaction medium are also critical. While various fluoride salts can be used, their effectiveness is tied to their solubility and nucleophilicity in the chosen solvent. For instance, tetramethylammonium (B1211777) fluoride (TMAF), though a potent fluoride donor, is poorly soluble in CH2Cl2, which impedes the necessary conductivity for electrolysis to proceed effectively. acs.orgnih.gov

The following table summarizes the optimization of solvent and fluoride source in an electrochemical fluorination reaction, demonstrating the significant impact of these parameters on product yield.

| Solvent | Fluoride Source | Yield (%) | Reference |

|---|---|---|---|

| CH₂Cl₂ | Et₃N·3HF | 95 | acs.org |

| MeCN | Et₃N·3HF | 62 | acs.org |

| CH₂Cl₂ | KF/18-Crown-6 | Modest | acs.orgnih.gov |

| CH₂Cl₂ | CsF | Modest | acs.orgnih.gov |

| CH₂Cl₂ | Bu₄N·H₂F₃ | 95 | acs.orgnih.gov |

| MeCN | TMAF | 19 | acs.orgnih.gov |

Structural Elucidation and Advanced Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of fluorinated compounds. The presence of multiple fluorine atoms in Difluorocarbamyl fluoride (B91410) results in complex but informative spectra, particularly in ¹³C and ¹⁹F NMR, due to spin-spin coupling.

Proton (¹H) NMR for Molecular Connectivity

Due to the molecular structure of Difluorocarbamyl fluoride, which lacks any hydrogen atoms, the compound is inactive in Proton (¹H) NMR spectroscopy. A ¹H NMR spectrum of a pure sample would exhibit no resonance signals, confirming the absence of protons in the molecule's framework.

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

The ¹³C NMR spectrum of this compound is predicted to show a single resonance corresponding to the central carbonyl carbon. This carbon is bonded to three fluorine atoms through two different bonds (one C-F bond and one C-N bond, with the nitrogen bonded to two fluorines).

Chemical Shift : The chemical shift for the carbonyl carbon in an acyl fluoride is typically observed in the range of 165-190 ppm. oregonstate.edu The high electronegativity of the directly attached fluorine and the difluoroamino group would place the resonance in the downfield region of the spectrum.

Spin-Spin Coupling : The single carbon signal would be split into a complex multiplet due to coupling with the three fluorine nuclei (¹⁹F, spin I = ½).

The coupling to the directly bonded acyl fluorine (¹JCF) would result in a large doublet.

This doublet would be further split by the two equivalent fluorine atoms attached to the nitrogen atom (²JCF), resulting in a triplet.

The final predicted pattern would be a "doublet of triplets." The magnitude of one-bond carbon-fluorine coupling constants (¹JCF) is typically large, while two-bond couplings (²JCF) are smaller.

Table 1: Predicted ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ) ppm | Predicted Splitting Pattern | Coupling Constant |

| C=O | 165 - 190 | Doublet of Triplets | ¹JCF, ²JCF |

Fluorine-19 (¹⁹F) NMR for Fluorine Environments

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org For this compound, two distinct signals are expected, corresponding to the two different fluorine environments.

Acyl Fluoride (-COF) : This fluorine atom is in a unique chemical environment. The typical chemical shift range for acyl fluorides is between -70 ppm and +20 ppm relative to CFCl₃. ucsb.edu This signal is expected to be split into a triplet due to coupling (²JFF) with the two equivalent fluorine atoms of the difluoroamino group.

Difluoroamino Group (-NF₂) : These two fluorine atoms are chemically equivalent. The signal for N-fluoro compounds can vary, but the strong electron-withdrawing effect of the carbonyl group would influence its position significantly. This signal is predicted to appear as a doublet due to coupling (²JFF) with the single acyl fluorine atom. Homonuclear fluorine-fluorine coupling constants are generally larger than proton-proton couplings and can occur over several bonds. wikipedia.org

Table 2: Predicted ¹⁹F NMR Data for this compound

| Fluorine Environment | Predicted Chemical Shift (δ) ppm | Predicted Splitting Pattern | Coupling Constant |

| -COF | -70 to +20 | Triplet | ²JFF |

| -NF ₂ | Variable | Doublet | ²JFF |

Two-Dimensional NMR Techniques (e.g., COSY, HETCOR)

While one-dimensional spectra provide crucial data, two-dimensional (2D) NMR techniques would be instrumental in confirming the proposed structure and assignments.

¹⁹F-¹⁹F COSY (Correlation Spectroscopy) : This experiment would show a cross-peak correlating the acyl fluoride signal with the difluoroamino signal. This directly confirms that these two distinct fluorine environments are spin-coupled to each other, providing definitive evidence of their spatial proximity within the molecule.

¹³C-¹⁹F HETCOR (Heteronuclear Correlation) or HMQC (Heteronuclear Multiple Quantum Coherence) : These experiments would reveal correlations between carbon and fluorine nuclei. A strong correlation peak would be observed between the carbonyl carbon and the directly attached acyl fluorine, confirming the C-F bond. A weaker correlation might also be detected between the carbonyl carbon and the difluoroamino fluorines, confirming the two-bond C-N-F connectivity.

Solid-State NMR Applications

Solid-state NMR could be employed to study this compound in the solid phase, for instance, if condensed at low temperatures. This technique provides information about the local environment and structure in a crystalline or amorphous solid. Magic Angle Spinning (MAS) would be necessary to average out anisotropic interactions and obtain higher resolution spectra. Solid-state ¹³C and ¹⁹F NMR would be sensitive to intermolecular interactions and crystal packing effects, which are averaged out in solution-state NMR.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which helps in structural elucidation. chemguide.co.uk For this compound (molar mass: 99.01 g/mol ), electron ionization (EI) would likely lead to the formation of a molecular ion (M⁺˙) and several characteristic fragment ions.

The molecular ion peak at m/z = 99 would be expected. Key fragmentation pathways would involve the cleavage of the weakest bonds in the molecule. wikipedia.org The C-N bond and N-F bonds are likely points of initial fragmentation.

Predicted Fragmentation Pathways:

Loss of a fluorine radical from the -NF₂ group : M⁺˙ → [FNC(O)F]⁺ + F˙ (m/z 99) → (m/z 80)

Cleavage of the C-N bond : M⁺˙ → [COF]⁺ + NF₂˙ (m/z 99) → (m/z 47) The acylium ion [COF]⁺ at m/z = 47 is expected to be a prominent peak, as such ions are often resonance-stabilized.

Loss of the difluoroamino radical : M⁺˙ → [COF]⁺ + NF₂˙ (m/z 99) → (m/z 47)

Formation of the difluoroamino cation : M⁺˙ → [NF₂]⁺ + COF˙ (m/z 99) → (m/z 52)

The relative abundance of these fragment ions would depend on their stability. The observation of ions at m/z 99, 80, 52, and a particularly strong signal at 47 would provide compelling evidence for the structure of this compound. nist.govnist.gov

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Ion | Source |

| 99 | [F₂NCOF]⁺˙ | Molecular Ion (M⁺˙) |

| 80 | [FNCOF]⁺ | Loss of ·F |

| 52 | [NF₂]⁺ | Cleavage of C-N bond |

| 47 | [COF]⁺ | Cleavage of C-N bond |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a fundamental tool for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS provides the exact mass of the molecular ion, allowing for its definitive identification.

Detailed Research Findings: The molecular formula of this compound is CF₃NO. The expected monoisotopic mass of the molecular ion ([M]⁺) can be calculated with high precision using the masses of its constituent isotopes (¹²C, ¹⁹F, ¹⁴N, and ¹⁶O). This high-resolution measurement is critical to distinguish this compound from any other compounds that might have the same nominal mass.

Interactive Data Table: HRMS Data for this compound

Tandem Mass Spectrometry (MS/MS) for Fragmentation Patterns

Tandem mass spectrometry (MS/MS) is employed to investigate the structural characteristics of ions by inducing fragmentation and analyzing the resulting fragment ions. While specific experimental MS/MS data for Difluorocaramoyl fluoride is not widely published, predictable fragmentation pathways can be postulated based on its structure and the known behavior of similar organofluorine compounds.

Detailed Research Findings: In mass spectrometry, the fragmentation of energetically unstable molecular ions provides valuable information for structural elucidation. wikipedia.org For carboxylic acid derivatives, a common fragmentation pathway is the cleavage of the bond between the carbonyl carbon and the adjacent heteroatom, leading to the formation of a stable acylium ion (R-CO⁺). libretexts.org

For this compound, the primary fragmentation events under MS/MS conditions are expected to involve the cleavage of the C-N and C-F bonds. The following table outlines the most probable fragmentation pathways.

Interactive Data Table: Predicted MS/MS Fragmentation Patterns for this compound

These fragmentation patterns are predicted based on chemical principles and have not been experimentally verified from available public data.

Ion Mobility Spectrometry (IMS) for Gas-Phase Structure

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. When coupled with mass spectrometry, IMS provides an additional dimension of separation, allowing for the differentiation of isomers and providing information about the ion's rotational cross-section.

Detailed Research Findings: Specific experimental IMS data for this compound is not available in the surveyed literature. However, the technique's principles can be applied to understand how this molecule would behave. In an IMS experiment, ions of this compound would be introduced into a drift tube filled with a buffer gas. An electric field would then propel the ions through the gas, and their drift time would be measured. This drift time is proportional to the ion's collision cross-section (CCS), a value that reflects its three-dimensional shape. This technique would be invaluable for separating this compound from any potential isomers in a complex mixture.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy techniques probe the energy levels within a molecule, providing a characteristic "fingerprint" based on its bond vibrations and electronic transitions.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrational transitions of its covalent bonds. Specific functional groups absorb at characteristic frequencies.

Detailed Research Findings: The IR spectrum of this compound is expected to be dominated by strong absorptions corresponding to the stretching vibrations of its C=O, C-F, and N-F bonds. Based on data from analogous compounds, the positions of these key vibrational bands can be predicted:

C=O Stretch: The carbonyl stretching frequency in acyl fluorides is significantly higher than in other carbonyl compounds due to the high electronegativity of the fluorine atom. This bond is expected to produce a very strong and sharp absorption band at a high wavenumber. stackexchange.comlibretexts.org For acetyl fluoride, this stretch occurs at 1869 cm⁻¹. stackexchange.com

C-F Stretch: Carbon-fluorine bonds typically exhibit strong absorption bands in the fingerprint region of the IR spectrum. orgchemboulder.com In fluorinated compounds, these stretches are often observed in the 1400-1100 cm⁻¹ range. researchgate.net Carbonyl fluoride (COF₂) shows a strong C-F stretch at 1242 cm⁻¹. washington.edu

N-F Stretch: The nitrogen-fluorine bond vibrations also appear in the fingerprint region. In nitrogen trifluoride (NF₃), strong N-F stretching vibrations are observed around 1032 cm⁻¹ and 905 cm⁻¹. nist.gov

The following table summarizes the predicted IR absorption bands for this compound.

Interactive Data Table: Predicted IR Absorption Frequencies for this compound

These absorption frequencies are predictive and based on data from analogous compounds.

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information about the vibrational modes of a molecule. It is complementary to IR spectroscopy, as some vibrations that are weak or inactive in IR may be strong in Raman, and vice versa.

Detailed Research Findings: Specific Raman spectroscopic data for this compound are not readily available. However, the vibrational modes predicted in the IR spectroscopy section would also be active in the Raman spectrum. The symmetric vibrations of the molecule, in particular, are expected to produce strong Raman signals. The key expected signals would correspond to:

C=O stretching

Symmetric and asymmetric C-F stretching

Symmetric and asymmetric N-F stretching

Raman spectroscopy would be a valuable tool for confirming the vibrational assignments made by IR spectroscopy and for providing a more complete picture of the molecule's vibrational framework.

Time-Resolved and Transient Absorption Spectroscopy

Time-resolved and transient absorption spectroscopy are powerful techniques used to study the ultrafast dynamics of molecules following photoexcitation. These methods allow for the observation of short-lived electronic excited states and reactive intermediates on timescales ranging from femtoseconds to nanoseconds. The general principle involves exciting a sample with a short "pump" pulse of light and then probing the resulting changes in absorption with a second, time-delayed "probe" pulse.

While specific time-resolved spectroscopic studies on this compound are not detailed in the available literature, the application of these techniques to other organofluorine compounds illustrates the insights that could be gained. For instance, femtosecond transient absorption (fs-TA) spectroscopy has been employed to investigate the photophysical and photochemical reaction mechanisms of other fluoride-containing molecules. nih.gov In such studies, upon laser photolysis, transient absorption spectra are recorded to track the evolution of excited states and the formation of intermediates. nih.gov Key parameters derived from these experiments include the lifetimes of excited states and the kinetics of intermediate species formation and decay. For example, in studies of 3′,5′-dimethoxybenzoin fluoride, distinct transient absorption peaks were observed, allowing for the identification of the lowest nπ* singlet excited state (S₁) and a triplet excited state, and enabling the elucidation of complex photo-deactivation mechanisms. nih.gov

Should this compound be subjected to such analysis, the resulting data would provide critical information on its excited-state dynamics, potential photochemical reaction pathways, and the lifetimes of any transient species formed upon irradiation.

X-ray Diffraction and Electron Diffraction for Solid-State Structure

The definitive determination of a molecule's three-dimensional structure in the solid state is primarily achieved through diffraction techniques, with X-ray diffraction (XRD) of single crystals being the most common method. Electron diffraction can also be used, particularly for gas-phase studies or for very small crystals. These methods provide precise atomic coordinates, from which bond lengths, bond angles, and intermolecular interactions can be determined.

A specific crystal structure for this compound (F₂NCOF) has not been reported in the reviewed sources. However, the X-ray crystal structure of the closely related compound, carbamoyl (B1232498) fluoride (NH₂COF), provides a valuable reference for the type of structural information that would be obtained. semanticscholar.org Carbamoyl fluoride was found to crystallize in the orthorhombic space group Ibam. semanticscholar.orgresearchgate.net The molecule is planar and features a notably short C-N bond, suggesting significant electron delocalization from the nitrogen lone pair. semanticscholar.orgresearchgate.net The solid-state packing is characterized by a network of N-H···O hydrogen bonds. semanticscholar.org

The detailed crystallographic data for carbamoyl fluoride are summarized in the table below. An analogous investigation of this compound would reveal the precise geometry of the F₂N-C(O)-F framework and provide insight into how the highly electronegative fluorine atoms influence the molecular structure and intermolecular packing in the solid state.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Ibam |

| a (Å) | 11.1115(2) |

| b (Å) | 5.406(1) |

| c (Å) | 10.063(2) |

| Z (Molecules per unit cell) | 8 |

| C-N Bond Length (Å) | 1.3168(13) |

| C-O Bond Length (Å) | 1.176(6) |

| C-F Bond Length (Å) | 1.340(6) |

| N···O Hydrogen Bond Distances (Å) | 2.987(2), 2.945(2) |

Integrated Spectroscopic Approaches for Complex Structure Determination

The unambiguous characterization of a chemical compound, particularly a novel or highly reactive one like this compound, rarely relies on a single analytical technique. Instead, an integrated approach combining data from multiple spectroscopic methods is employed for comprehensive structure determination. This typically involves a combination of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, mass spectrometry (MS), and diffraction methods.

While a dedicated integrated analysis of this compound is not available in the search results, the general strategy is well-established. For fluorine-containing compounds, ¹⁹F NMR is a particularly crucial tool, providing information on the number and electronic environment of unique fluorine atoms. This would be used in conjunction with ¹³C and ¹⁴N NMR to map the molecular skeleton. IR spectroscopy would identify characteristic vibrational frequencies, such as the C=O and C-F stretching modes. High-resolution mass spectrometry would confirm the elemental composition and molecular weight.

In cases where a compound can be crystallized, single-crystal X-ray diffraction provides the ultimate confirmation of the molecular structure. mdpi.com The results from diffraction are correlated with the spectroscopic data to ensure a consistent and complete structural assignment. For example, in the characterization of fluorine-functionalized thiosemicarbazones, researchers utilized a combination of IR spectroscopy, ¹H and ¹⁹F NMR spectroscopy, and X-ray diffraction to confirm the proposed structures and understand the coordination of the ligand to a metal center. mdpi.com This multi-faceted approach ensures that the structure is validated by both its solid-state architecture and its behavior in solution as observed by various spectroscopic techniques.

Theoretical and Computational Chemistry Studies

Quantum Mechanical Characterization of Electronic Structure: A Void in the Literature

A critical first step in understanding any molecule from a theoretical standpoint is the characterization of its electronic structure. This typically involves a multi-faceted approach, employing various computational methods to probe different aspects of the molecule's electronic environment.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to predict the ground state properties of molecules, such as their geometry, vibrational frequencies, and electronic energies. A typical DFT study on Difluorocarbamyl fluoride (B91410) would involve the application of various functionals (e.g., B3LYP, M06-2X) with different basis sets (e.g., 6-311+G(d,p), aug-cc-pVTZ) to accurately determine these fundamental properties. However, no dedicated DFT studies reporting the optimized geometry, bond lengths, bond angles, or vibrational spectra of Difluorocarbamyl fluoride could be identified.

High-Level Ab Initio Methods (e.g., Coupled-Cluster Theory)

For a more precise understanding of the electronic structure and to obtain highly accurate energies, researchers often turn to high-level ab initio methods like Coupled-Cluster (CC) theory, particularly the "gold standard" CCSD(T) method. These methods provide a more rigorous treatment of electron correlation, which is crucial for obtaining reliable energetic and structural information. A comprehensive study would involve single-point energy calculations at the CCSD(T) level on DFT-optimized geometries to refine the energetic predictions. Regrettably, no such high-level ab initio calculations specific to this compound have been published.

Molecular Orbital Analysis and Charge Density Distributions

Understanding the distribution of electrons within a molecule is key to predicting its reactivity. Molecular Orbital (MO) analysis, including the visualization of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the regions of a molecule that are most likely to participate in chemical reactions. Furthermore, the analysis of charge density distribution, often through methods like Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom and the nature of the chemical bonds. This information is invaluable for understanding the polarity and reactivity of the molecule. The absence of specific computational studies on this compound means that its molecular orbital diagrams and detailed charge density distributions remain uncharacterized.

Computational Elucidation of Reaction Mechanisms: Uncharted Territory

Beyond the static properties of a molecule, computational chemistry is a powerful tool for exploring its dynamic behavior, including its formation and subsequent reactions.

Prediction of Reaction Pathways and Transition States

Computational methods allow for the mapping of potential energy surfaces to identify the most likely pathways for a chemical reaction. This involves locating the transition state structures, which represent the energy maxima along the reaction coordinate. By calculating the energy of these transition states, chemists can predict the activation energy and thus the feasibility of a reaction. For this compound, potential formation pathways, such as the reaction of difluorocarbene with carbonyl fluoride, or its reactions with other species, could be computationally explored. However, no studies detailing the transition state geometries or activation energies for reactions involving this compound are available.

Spectroscopic Property Simulations

Computational simulations are instrumental in interpreting and predicting the spectroscopic signatures of molecules. For this compound, these simulations can elucidate the relationship between its structure and its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly density functional theory (DFT), are widely employed to calculate NMR parameters such as chemical shifts and coupling constants. These calculations aid in the assignment of experimental spectra and can provide a deeper understanding of the electronic environment of the nuclei.

While specific computational studies on the ¹³C NMR chemical shifts of this compound are not extensively documented in publicly available literature, the general methodology for such calculations is well-established. The process typically involves:

Geometry Optimization: The molecular geometry of this compound is optimized using a selected level of theory (e.g., B3LYP functional) and a suitable basis set (e.g., 6-311+G(2d,p)).

NMR Calculation: Using the optimized geometry, the nuclear magnetic shielding tensors are calculated. The chemical shift of the ¹³C nucleus is then determined by referencing its computed shielding constant to that of a standard reference compound, typically tetramethylsilane (B1202638) (TMS).

The accuracy of the predicted chemical shifts is highly dependent on the chosen computational method, basis set, and the inclusion of solvent effects if applicable. For fluorine-containing compounds, specialized basis sets and methods may be required to accurately account for the influence of the highly electronegative fluorine atoms on the electronic structure.

Table 1: Representative Theoretical Methods for NMR Chemical Shift Calculations

| Method | Description | Typical Application |

| Density Functional Theory (DFT) | A quantum mechanical method that models the electron correlation via functionals of the electron density. | Widely used for calculating NMR parameters of small to medium-sized molecules due to its balance of accuracy and computational cost. |

| Møller-Plesset Perturbation Theory (MP2) | An ab initio method that improves upon the Hartree-Fock method by adding electron correlation effects. | Often used for higher accuracy calculations, though computationally more demanding than DFT. |

| Coupled Cluster (CC) | A high-level ab initio method that provides very accurate results for electron correlation. | Considered a "gold standard" for small molecules but is computationally very expensive. |

Computational chemistry also allows for the prediction of vibrational (infrared and Raman) and electronic (UV-Visible) spectra. These simulations are crucial for identifying molecular functional groups and understanding electronic transitions.

Vibrational Spectra: The vibrational frequencies of this compound can be calculated by performing a frequency analysis on the optimized molecular geometry. This analysis computes the second derivatives of the energy with respect to the nuclear coordinates, yielding the force constants and, subsequently, the vibrational frequencies and their corresponding normal modes. These calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the computational method. The predicted infrared intensities and Raman activities help in assigning the peaks in experimental spectra.

Electronic Spectra: Time-dependent density functional theory (TD-DFT) is a common method for simulating electronic spectra. By calculating the excitation energies and oscillator strengths, one can predict the wavelengths of maximum absorption (λmax) in the UV-Visible spectrum. These calculations provide insights into the nature of the electronic transitions, such as n → π* or π → π* transitions, within the molecule. For this compound, the electronic transitions would likely involve the non-bonding electrons on the nitrogen and oxygen atoms and the π-system of the carbonyl group.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations and conformational analysis are computational techniques used to study the dynamic behavior and stable conformations of molecules. While this compound is a relatively small and rigid molecule, conformational analysis can still provide valuable information about its potential energy surface.

Conformational analysis of this compound would involve exploring the rotation around the C-N bond. By systematically rotating this bond and calculating the energy at each step, a potential energy surface can be generated. This surface reveals the energy minima corresponding to stable conformers and the energy barriers to their interconversion. Quantum chemical methods like DFT or MP2 are typically used for these energy calculations.

The results of such an analysis would indicate the most stable arrangement of the F₂N group relative to the C=O and C-F bonds. This preferred conformation is dictated by a combination of steric hindrance and electronic effects, such as hyperconjugation and electrostatic interactions. While extensive molecular dynamics simulations might be less critical for a small molecule like this compound under standard conditions, they could be employed to study its behavior in different environments or at elevated temperatures.

Applications in Advanced Organic Synthesis

Role as Versatile Synthetic Reagents

Difluorocarbamyl fluoride's utility as a versatile synthetic reagent is primarily attributed to its unique structural features, which allow it to act as a precursor for valuable fluoroalkyl groups and as a tool for late-stage introduction of fluorine into complex molecules.

Precursors for the Introduction of Fluoroalkyl and Fluorine Atoms

The incorporation of fluorine and fluoroalkyl groups can significantly alter the biological and chemical properties of organic molecules. nih.govnih.gov Fluorine-containing compounds are prevalent in pharmaceuticals and agrochemicals. nih.gov Difluorocarbamyl fluoride (B91410), in principle, can serve as a source of the difluoromethyl group (-CF2H) or related fluorinated synthons. The high electronegativity of the fluorine atoms in this compound activates the carbonyl group, making it susceptible to nucleophilic attack. This reactivity can be harnessed to transfer a difluorocarbamoyl moiety to a substrate, which can then be further transformed to introduce fluoroalkyl groups.

The development of new fluorination and fluoroalkylation reagents is a continuous effort in organic chemistry to meet the demand for diverse fluorinated compounds. alfa-chemistry.com Reagents that can deliver fluoroalkyl groups under mild conditions are particularly valuable. While specific examples detailing the direct use of this compound as a fluoroalkylating agent are not yet widespread, its structure suggests potential in this area. The reactivity would likely be modulated by the choice of reaction conditions and the nature of the substrate.

Utility in Late-Stage Fluorination

Late-stage fluorination, the introduction of fluorine into a complex molecule at a late step in the synthetic sequence, is a powerful strategy in drug discovery and development. nih.govmpg.de This approach allows for the rapid generation of fluorinated analogues of biologically active compounds for structure-activity relationship studies. harvard.eduharvard.edu The development of mild and selective late-stage fluorination methods is a key area of research. nih.gov

While reagents like PhenoFluor have been developed for the deoxyfluorination of phenols and alcohols, and metal-catalyzed methods exist for the fluorination of arylboronic acids and stannanes, the potential utility of this compound in this context is an area of interest. nih.gov Its electrophilic nature, enhanced by the two fluorine atoms, could theoretically enable it to react with nucleophilic centers in complex molecules, thereby introducing a fluorine atom or a fluorinated group. The challenge lies in controlling the reactivity to achieve selective fluorination without degrading the parent molecule. The development of catalytic systems that could activate this compound for such transformations would be a significant advancement. mpg.de

Synthesis of Highly Functionalized Organofluorine Derivatives

This compound also holds promise as a building block for the synthesis of a variety of highly functionalized organofluorine compounds, including derivatives with applications in medicinal chemistry and materials science, as well as unique structural motifs like gem-difluoro olefins and fluorinated cyclic ketones.

Carbamoyl (B1232498) Fluoride Derivatives in Medicinal Chemistry and Materials Science

The introduction of fluorine into drug candidates can lead to improved metabolic stability, enhanced membrane permeability, and increased binding affinity to target proteins. nih.govnih.govresearchgate.netresearchgate.net Carbamoyl fluoride derivatives, in general, are of interest in medicinal chemistry. The fluorine atom can modulate the electronic properties and conformation of a molecule, influencing its biological activity. nih.gov

This compound can be envisioned as a precursor to a range of difluorocarbamoyl-containing compounds. These derivatives could exhibit unique biological activities due to the presence of the difluoromethyl group, which can act as a lipophilic hydrogen bond donor. The synthesis of such derivatives would likely involve the reaction of this compound with various nucleophiles, such as amines and alcohols, to generate ureas and carbamates, respectively. These functional groups are common in pharmacologically active molecules.

| Potential this compound Derivative | Potential Application Area | Rationale for Interest |

| Difluoromethylated Ureas | Medicinal Chemistry | The difluoromethyl group can enhance metabolic stability and act as a bioisostere for other functional groups. |

| Difluoromethylated Carbamates | Medicinal Chemistry, Agrochemicals | Carbamates are a common scaffold in bioactive molecules; the difluoro-moiety can improve pharmacokinetic properties. |

| Difluorinated Polymers | Materials Science | Incorporation of fluorine can impart desirable properties such as thermal stability and chemical resistance to polymers. |

Access to Gem-Difluoro Olefins

Gem-difluoro olefins are important structural motifs found in various biologically active compounds and are valuable synthetic intermediates. d-nb.infocas.cnnih.gov Several methods have been developed for their synthesis, often involving the reaction of carbonyl compounds with fluorinated reagents. d-nb.info A palladium-catalyzed C-H functionalization and subsequent β-fluoride elimination reaction between indole (B1671886) heterocycles and fluorinated diazoalkanes has been reported as a facile method for the synthesis of gem-difluoro olefins. d-nb.infonih.gov

Theoretically, this compound could be utilized in novel synthetic strategies to access gem-difluoro olefins. For instance, it could potentially react with suitable substrates to generate an intermediate that, upon elimination, would yield the desired difluoroalkene. The development of such a methodology would provide a new and valuable tool for the synthesis of this important class of compounds.

| Synthetic Approach | Starting Materials | Key Transformation | Potential Advantage of Using this compound |

| Palladium-Catalyzed C-H Functionalization | Indole heterocycles, Fluorinated diazoalkanes | β-fluoride elimination | Not directly applicable |

| Wittig-type Reactions | Aldehydes/Ketones, Fluorinated phosphonium (B103445) ylides | Olefination | This compound could potentially be converted into a novel fluorinated ylide. |

| Julia-Kocienski Olefination | Aldehydes/Ketones, Fluorinated sulfones | Olefination | A difluorocarbamoyl-containing sulfone could be a potential precursor. |

Synthesis of Fluorinated Cyclic Ketones

Fluorinated cyclic ketones are valuable building blocks in organic synthesis and can serve as precursors to a variety of other fluorinated compounds. sapub.orgresearchgate.netresearchgate.net The introduction of fluorine atoms into cyclic ketones can influence their reactivity and stereochemistry. sapub.org Electrophilic fluorinating agents like Selectfluor® are commonly used for the α-fluorination of ketones. sapub.orgresearchgate.net

While direct application of this compound for the synthesis of fluorinated cyclic ketones is not established, it could potentially be used to introduce a difluorocarbamoyl group that could then be transformed into a ketone functionality or used to direct subsequent fluorination reactions. For example, a cyclic β-ketoester could be reacted with this compound, and the resulting product could undergo cyclization and further transformations to yield a fluorinated cyclic ketone. The reactivity of the difluorocarbamyl group would need to be carefully controlled to achieve the desired outcome. sapub.org

| Fluorinated Cyclic Ketone Synthesis | General Method | Fluorinating Agent | Potential Role of this compound |

| α-Fluorination of Cyclic Ketones | Electrophilic Fluorination | Selectfluor® | Not a direct fluorinating agent in this context. |

| Ring-Closing Metathesis | Diene precursors | N/A | This compound could be used to synthesize a fluorinated diene precursor. |

| Dieckmann Condensation | Diester precursors | N/A | A difluorocarbamoyl-containing diester could be a potential starting material. |

Development of Novel Carbon-Carbon and Carbon-Heteroatom Bond Formations

While specific research detailing the applications of this compound (F₂NCOF) in the development of novel carbon-carbon (C-C) and carbon-heteroatom (C-X) bond formations is not extensively documented in publicly available literature, the reactivity of the closely related class of carbamoyl fluorides provides significant insights into its potential synthetic utility. The C-F bond in carbamoyl fluorides is activated towards nucleophilic substitution, enabling its participation in various cross-coupling reactions to forge new chemical bonds. These reactions are pivotal in advanced organic synthesis for the construction of complex molecular architectures.

Recent advancements have demonstrated that carbamoyl fluorides can serve as versatile electrophilic partners in transition-metal-catalyzed and fluoride-catalyzed cross-coupling reactions. These methodologies offer pathways to synthesize a diverse array of organic compounds, including amides, ureas, carbamates, and alkynamides.

Carbon-Carbon Bond Formation:

A significant breakthrough in the use of carbamoyl fluorides for C-C bond formation is the fluoride-catalyzed cross-coupling with alkynylsilanes. organic-chemistry.orgresearchgate.net This reaction proceeds under remarkably mild conditions, at room temperature with low catalyst loadings, to afford valuable alkynamides. organic-chemistry.orgresearchgate.net The process is believed to involve the activation of the alkynylsilane by a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF), to generate a highly nucleophilic acetylide species. This nucleophile then displaces the fluoride from the carbamoyl fluoride, forming the new C-C bond. organic-chemistry.org This method is notable for its tolerance of various functional groups, including aryl halides, which are often reactive under transition-metal-catalyzed conditions. organic-chemistry.org

Carbon-Heteroatom Bond Formation:

The development of methods for carbon-heteroatom bond formation using carbamoyl fluorides has also seen considerable progress. A notable example is the nickel-catalyzed cross-coupling of carbamoyl fluorides with silylated nucleophiles. yorku.ca This approach provides access to a range of important functional groups:

C-N Bond Formation: The reaction with silylated amines (silylamines) leads to the formation of ureas.

C-O Bond Formation: The coupling with silylated alcohols (silyl ethers) yields carbamates.

This transformation is facilitated by an earth-abundant nickel catalyst and is proposed to proceed through a catalytic cycle involving oxidative addition of the carbamoyl fluoride to the nickel center, followed by transmetalation with the silylated nucleophile and reductive elimination to furnish the final product. yorku.ca A key thermodynamic driving force for this reaction is the formation of a strong silicon-fluoride bond. yorku.ca

The following interactive data table summarizes representative examples of cross-coupling reactions involving carbamoyl fluorides, illustrating the scope and efficiency of these methods for constructing new C-C and C-X bonds.

| Carbamoyl Fluoride Substrate | Coupling Partner | Catalyst/Reagent | Product Type | Yield (%) | Reference |

| N,N-Dibenzylcarbamoyl fluoride | Phenyl(trimethylsilyl)acetylene | TBAF | Alkynamide | 95 | organic-chemistry.org |

| Morpholine-4-carbonyl fluoride | (Triisopropylsilyl)acetylene | TBAF | Alkynamide | 88 | organic-chemistry.org |

| N-Benzyl-N-methylcarbamoyl fluoride | N-(tert-Butyldimethylsilyl)aniline | Ni(cod)₂ / Phenanthroline | Urea | 85 | yorku.ca |

| Pyrrolidine-1-carbonyl fluoride | (tert-Butyldimethylsilyloxy)benzene | Ni(cod)₂ / Phenanthroline | Carbamate | 78 | yorku.ca |

| N,N-Diisopropylcarbamoyl fluoride | 1-(4-Bromophenyl)-2-(trimethylsilyl)acetylene | TBAF | Alkynamide | 91 | organic-chemistry.org |

These research findings underscore the potential of carbamoyl fluorides as valuable reagents in modern organic synthesis. Although direct studies on this compound are limited, the established reactivity of the carbamoyl fluoride moiety suggests that it could be a promising, yet challenging, substrate for similar transformations, paving the way for the synthesis of novel fluorinated compounds.

Applications in Materials Science Research

Design and Synthesis of Fluorine-Containing Materials

The synthesis of advanced materials often relies on the use of reactive monomers and precursors that can be polymerized or grafted onto surfaces. Fluorinated compounds are of particular interest due to the unique properties conferred by the carbon-fluorine bond. While there is no specific evidence of Difluorocarbamyl fluoride (B91410) being used as a monomer or precursor in the synthesis of fluorine-containing materials, the broader class of carbamoyl (B1232498) fluorides is recognized for its reactivity.

In principle, a compound like Difluorocarbamyl fluoride could potentially be explored in the synthesis of specialized fluorinated polymers. The presence of the reactive carbamyl fluoride group could allow for its incorporation into polymer chains or for the functionalization of existing polymers. However, without specific studies or patents detailing such applications, this remains a theoretical proposition. The high reactivity and potential instability of this compound may also present significant challenges for its use in controlled polymerization processes.

Role of Fluorine in Modulating Material Properties

The introduction of fluorine into materials can dramatically alter their properties, leading to enhanced thermal stability, chemical resistance, and specific surface characteristics like hydrophobicity and oleophobicity. These effects are well-established for a wide range of fluoropolymers and surface coatings.

Should this compound be successfully incorporated into a material, the high fluorine content would be expected to contribute to these properties. The difluoroamino (NF₂) and carbonyl fluoride (-C(O)F) moieties would introduce a high density of fluorine atoms, which could lead to:

Low Surface Energy: Resulting in materials with non-stick and water/oil-repellent properties.

High Thermal Stability: The strength of the C-F and N-F bonds could enhance the material's resistance to heat.

Chemical Inertness: The electron-withdrawing nature of fluorine atoms can protect the molecular backbone from chemical attack.

It is crucial to reiterate that these are general principles of fluorine chemistry, and the specific impact of the this compound structure on material properties has not been experimentally determined or reported.

Interfacial Processes and Electrochemical Applications

There is currently no information to suggest that this compound has been investigated for any electrochemical applications. Its high reactivity and sensitivity to moisture would likely make it unsuitable for use in typical battery electrolytes, which require stable and electrochemically inert components. While surface modification of electrodes with fluorinated compounds is a common strategy to enhance performance, the gaseous and reactive nature of this compound would pose significant practical challenges for its use as a surface treatment agent.

Advanced Analytical Methodologies and Challenges

Quantification and Detection in Complex Research Matrices

The analysis of Difluorocarbamyl fluoride (B91410) in complex matrices, such as biological fluids, environmental samples, or intricate reaction mixtures, requires highly selective and sensitive analytical techniques. The choice of method is dictated by the specific research question, the expected concentration of the analyte, and the nature of the matrix.

Given the absence of extensive literature on the direct analysis of Difluorocarbamyl fluoride, methodologies can be inferred from the analysis of other reactive organofluorine compounds and carbamoyl (B1232498) fluorides. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) coupled with a separation technique like liquid chromatography (LC) are anticipated to be the most suitable.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Fluorine-19 (¹⁹F) NMR spectroscopy stands out as a powerful tool for the specific detection and quantification of fluorinated compounds. researchgate.netrsc.org Its high sensitivity and the large chemical shift range of the ¹⁹F nucleus minimize signal overlap, even in complex mixtures. rsc.org Quantitative ¹⁹F NMR (qNMR) can provide accurate concentration measurements without the need for a specific this compound reference standard, by using a known amount of an internal standard. rsc.org For instance, studies on other fluorinated compounds have demonstrated the utility of qNMR in quantifying analytes in complex biological samples. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a cornerstone technique for the analysis of trace-level organic compounds in complex matrices. For a small, polar molecule like this compound, reversed-phase or hydrophilic interaction liquid chromatography (HILIC) could be employed for separation. The high sensitivity and selectivity of tandem mass spectrometry (MS/MS) would allow for the detection and quantification of the compound even in the presence of numerous other components. However, the reactive nature of the carbamyl fluoride moiety may pose challenges for the stability of the analyte during the analytical process.

A significant hurdle in the quantitative analysis of analytes in complex matrices, particularly with LC-MS, is the phenomenon of matrix effects. nih.govnih.gov Matrix effects are the alteration of the ionization efficiency of the target analyte due to the presence of co-eluting compounds from the matrix, leading to either ion suppression or enhancement. nih.gov This can result in inaccurate quantification.

For the analysis of this compound in matrices such as plasma, urine, or cell lysates, significant matrix effects are anticipated. These matrices contain a high concentration of salts, lipids, proteins, and other small molecules that can interfere with the ionization process. youtube.com

Strategies to Mitigate Matrix Effects:

Sample Preparation: Thorough sample preparation is the first and most critical step in minimizing matrix effects. Techniques such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) can be employed to remove a significant portion of interfering matrix components. core.ac.uk The choice of the extraction method will depend on the physicochemical properties of this compound and the nature of the matrix.

Chromatographic Separation: Optimizing the chromatographic conditions to achieve baseline separation of this compound from the bulk of the matrix components is essential. Utilizing high-resolution chromatography columns and gradient elution can help in resolving the analyte from interfering species.

Isotope Dilution Mass Spectrometry: The use of a stable isotope-labeled internal standard (e.g., containing ¹³C or ¹⁵N) is the gold standard for correcting for matrix effects. nih.gov The internal standard co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for accurate quantification.

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is identical to the samples can help to compensate for matrix effects. However, obtaining a truly analyte-free matrix can be challenging.

The following interactive table provides an overview of common sample preparation techniques and their effectiveness in reducing matrix effects for the analysis of small molecules in biological fluids.

| Sample Preparation Technique | Principle | Effectiveness in Reducing Matrix Effects | Potential Challenges for this compound |

| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins. | Moderate | Co-precipitation of the analyte; insufficient removal of other matrix components. |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Good | Finding a suitable solvent system; potential for analyte degradation. |

| Solid-Phase Extraction (SPE) | Separation based on the affinity of the analyte for a solid sorbent. | Excellent | Method development can be time-consuming; potential for irreversible adsorption of the reactive analyte. |

Development of High-Sensitivity Analytical Protocols

Detecting and quantifying low concentrations of this compound, which may be present as a transient intermediate or in trace amounts, necessitates the development of high-sensitivity analytical protocols.

High-Sensitivity Detection Methods:

Advanced Mass Spectrometry: The use of high-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) instruments, can enhance sensitivity and selectivity. perkinelmer.com Techniques like selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer are standard for achieving low limits of detection in quantitative LC-MS analysis.

¹⁹F NMR with Cryogenic Probes: The sensitivity of ¹⁹F NMR can be significantly enhanced by using cryogenic probes, which reduce thermal noise and increase the signal-to-noise ratio. This allows for the detection of lower concentrations of fluorinated compounds.

Derivatization: While derivatization to a more easily detectable compound is a common strategy, it would not allow for the quantification of the intact this compound molecule. However, if the goal is to measure the total amount of substance that can generate a specific derivative, this approach could be considered. For instance, derivatization with a fluorescent tag followed by fluorescence detection could offer high sensitivity.

The development of high-sensitivity protocols for this compound would likely involve a combination of optimized sample preparation to pre-concentrate the analyte and the use of state-of-the-art analytical instrumentation.

The following interactive table presents a summary of potential high-sensitivity analytical techniques and their estimated limits of detection for small organofluorine compounds, which can be extrapolated to the analysis of this compound.

| Analytical Technique | Principle of Detection | Estimated Limit of Detection (LOD) | Remarks |

| LC-MS/MS (SRM) | Mass-to-charge ratio of precursor and product ions. | Low pg/mL to ng/mL | Highly selective and sensitive; susceptible to matrix effects. |

| High-Resolution MS (HRMS) | Accurate mass measurement. | Mid to high pg/mL | Provides high confidence in identification. |

| ¹⁹F NMR with Cryoprobe | Nuclear magnetic resonance of the ¹⁹F nucleus. | Low to mid µg/mL | Highly specific for fluorinated compounds; less sensitive than MS. |

| GC-MS | Mass spectrometry of gas-phase ions. | pg to ng level | Potentially challenging due to the reactivity of the analyte. |

Future Directions and Emerging Research Avenues

Innovations in Green and Sustainable Synthetic Approaches

The synthesis of highly reactive fluorinated compounds like difluorocarbamyl fluoride (B91410) has traditionally relied on methods that can be hazardous and environmentally taxing. The future of its production will undoubtedly be shaped by the principles of green chemistry, focusing on the development of safer, more efficient, and sustainable synthetic routes.

Recent advancements in the broader field of organofluorine chemistry offer a glimpse into the potential for greener syntheses of carbamoyl (B1232498) fluorides. rsc.orgarxiv.orgresearchgate.net Electrochemical methods, for instance, present a promising alternative to conventional synthesis. arxiv.org The anodic oxidation of oxamic acids in the presence of fluoride sources like triethylamine (B128534) trihydrofluoride (Et₃N·3HF) has been demonstrated as a practical and scalable method for accessing carbamoyl fluorides under mild conditions. arxiv.org This approach avoids the use of highly toxic phosgene (B1210022) derivatives and can often be performed without the need for stringent anhydrous conditions or chromatographic purification. arxiv.org

Another sustainable strategy involves the use of surrogates for toxic reagents. A notable example is the development of a difluorophosgene surrogate from the combination of difluorocarbene and pyridine (B92270) N-oxides. researchgate.net This method allows for the synthesis of carbamoyl fluorides from secondary amines using bench-stable and readily accessible starting materials, thereby circumventing the direct handling of toxic difluorophosgene gas. researchgate.net Furthermore, a three-step procedure starting from secondary amines that utilizes 1,1'-carbonyldiimidazole (B1668759) and potassium fluoride (KF) offers a mild and operationally simple route that avoids corrosive and highly toxic reagents. researchgate.net

The development of catalytic methods also holds significant promise for the sustainable production of fluorinated compounds. While specific catalytic syntheses for difluorocarbamyl fluoride are yet to be extensively reported, the broader progress in catalytic fluorination suggests that future research could lead to efficient catalytic routes to this compound. nih.gov Additionally, the direct synthesis of fluorochemicals from the mineral fluorspar (CaF₂) is an area of active research that could revolutionize the fluorine industry by bypassing the production of hazardous hydrogen fluoride (HF). chemistryworld.comacs.org Such innovations could one day be applied to the synthesis of key precursors for this compound.

The table below summarizes some of the key green and sustainable approaches that could be adapted or further developed for the synthesis of this compound.

| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |

| Electrochemical Synthesis | Anodic oxidation of precursors (e.g., oxamic acids) with a fluoride source. | Avoids toxic phosgene derivatives; mild reaction conditions; scalable. |

| Use of Phosgene Surrogates | In situ generation of reactive species from stable precursors (e.g., difluorocarbene). | Eliminates the need to handle highly toxic gases; uses readily available reagents. |

| Multi-step Benign Synthesis | Sequential reactions using safer reagents (e.g., 1,1'-carbonyldiimidazole, KF). | Avoids corrosive and highly toxic materials; operationally simple. |

| Catalytic Methods | Use of catalysts to promote fluorination reactions. | Increased efficiency; potential for high selectivity; reduced waste. |

| Direct Synthesis from Fluorspar | Bypassing the production of hazardous intermediates like HF. | Fundamentally more sustainable industrial production of fluorine-containing compounds. |

Integration of Artificial Intelligence and Machine Learning in Fluorine Chemistry Research

The complexity of fluorine chemistry, characterized by the unique electronic effects of the fluorine atom, presents a fertile ground for the application of artificial intelligence (AI) and machine learning (ML). nih.govbohrium.com These powerful computational tools are beginning to revolutionize how chemists predict molecular properties, design novel molecules, and optimize reaction conditions. acs.org

In the context of this compound, AI and ML can be envisioned to play a significant role in several key areas. One of the primary applications is in the prediction of the reactivity and properties of this and related compounds. Machine learning models are already being developed to predict the fluorination strength of electrophilic fluorinating reagents and the fluoride ion affinity of Lewis acids. rsc.orgarxiv.org Such models could be trained on data relevant to this compound to predict its behavior in various chemical environments, thereby guiding experimental design and accelerating the discovery of new reactions.

Furthermore, AI can be instrumental in the de novo design of novel fluorinated molecules with specific desired properties. By learning from vast datasets of known chemical structures and their associated biological activities or material properties, machine learning algorithms can generate new molecular architectures that incorporate the this compound motif. mdpi.com This approach could be particularly valuable in the search for new pharmaceuticals and agrochemicals. semanticscholar.org

The integration of AI and ML in fluorine chemistry is still in its early stages, but its potential is undeniable. As more high-quality data becomes available and algorithms become more sophisticated, these computational tools will become indispensable for researchers working with challenging molecules like this compound.

Multiscale Modeling and Simulation of Fluorine-Containing Systems

Computational chemistry provides a powerful lens through which to understand the intricate behavior of fluorine-containing molecules at the atomic and electronic levels. Multiscale modeling and simulation techniques, which bridge the gap between quantum mechanical descriptions of electrons and classical descriptions of molecular motion, are particularly well-suited for studying complex systems involving fluorinated compounds.

Molecular dynamics (MD) simulations, on the other hand, can be used to study the behavior of this compound in different environments, such as in solution or at interfaces. By simulating the motion of atoms over time, MD can reveal important information about solvation effects, conformational dynamics, and interactions with other molecules. This is particularly relevant for understanding how this compound behaves as a reagent in a complex reaction mixture.

The combination of quantum mechanics and molecular mechanics (QM/MM) methods offers a powerful approach for studying chemical reactions involving this compound. In a QM/MM simulation, the reactive part of the system (e.g., the this compound molecule and its immediate reaction partners) is treated with a high level of quantum mechanical theory, while the surrounding environment (e.g., the solvent) is treated with a more computationally efficient classical force field. This allows for the accurate modeling of reaction mechanisms and the calculation of activation energies, providing insights that would be computationally prohibitive with purely quantum mechanical methods.

As computational power continues to increase and theoretical methods become more refined, multiscale modeling and simulation will play an ever-more important role in the study of this compound. These techniques will not only complement experimental studies but also guide the design of new experiments and the development of novel applications for this intriguing molecule.

Exploration of Novel Reactivity and Catalysis

The unique combination of a difluoroamino group and a carbonyl fluoride moiety in this compound suggests a rich and largely unexplored reactivity profile. Future research will undoubtedly focus on uncovering new chemical transformations that leverage the distinct electronic properties of this compound.

One area of potential exploration is the use of this compound as a novel electrophilic reagent. The electron-withdrawing nature of the three fluorine atoms is expected to render the carbonyl carbon highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This could lead to the development of new methods for the synthesis of a variety of functional groups, including amides, esters, and other carbonyl derivatives under specific conditions.

The reactivity of the N-F bonds in this compound also warrants investigation. N-F compounds are known to be effective fluorinating agents, and it is possible that this compound could serve as a source of electrophilic fluorine under certain conditions. The development of catalytic systems that can activate the N-F bonds could open up new avenues for selective fluorination reactions.

Furthermore, the potential for this compound to participate in cycloaddition reactions and other pericyclic processes is an intriguing area for future study. The presence of multiple bonds and heteroatoms suggests that this molecule could engage in a variety of concerted or stepwise cycloadditions, leading to the formation of novel heterocyclic structures.